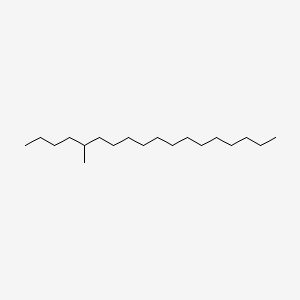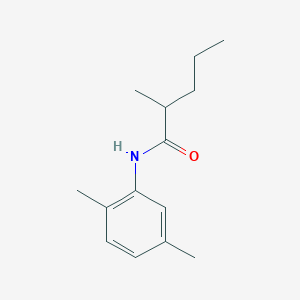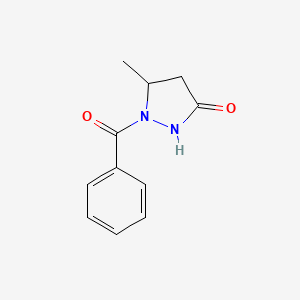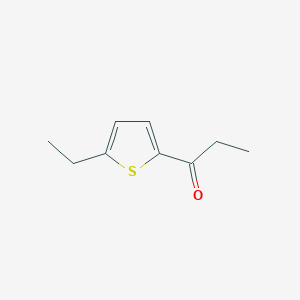
5-Methyloctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyloctadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a methyl-substituted octadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its relatively high molecular weight and its presence in various natural and synthetic contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctadecane can be achieved through several methods. One common approach involves the alkylation of octadecane with a methylating agent. This reaction typically requires a catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to add hydrogen atoms to the unsaturated bonds, resulting in the formation of the desired alkane.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyloctadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, typically involving the removal of hydrogen atoms.
Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes with fewer hydrogen atoms.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
5-Methyloctadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research into its potential as a component in drug delivery systems is ongoing, particularly in the context of hydrophobic drug carriers.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyloctadecane is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other molecular targets. In industrial applications, its mechanism of action is related to its ability to reduce friction and wear in mechanical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methyloctadecane: Another branched alkane with the methyl group located at the second carbon atom.
3-Methyloctadecane: Similar to 5-Methyloctadecane but with the methyl group at the third carbon atom.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can result in different interactions with other molecules and materials, making it distinct from its structural isomers.
Propriétés
Numéro CAS |
25117-35-5 |
|---|---|
Formule moléculaire |
C19H40 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
5-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3 |
Clé InChI |
FRVYSTFGTANOHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)




![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
